Indolizin-1-ylmethanol
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Overview
Description
Indolizin-1-ylmethanol is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which can yield indolizines with various substituents . Another approach involves radical cyclization/cross-coupling reactions, which offer efficient heterocycle construction and high atom- and step-economy .
Industrial Production Methods
Industrial production of indolizin-1-ylmethanol may leverage scalable synthetic routes such as transition metal-catalyzed reactions and oxidative coupling. These methods allow for the efficient and cost-effective production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Indolizin-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizin-1-ylmethanone, while reduction can produce this compound derivatives with different substituents.
Scientific Research Applications
Indolizin-1-ylmethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indolizin-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of indolizin-1-ylmethanol, known for its diverse biological activities.
Indole: Another nitrogen-containing heterocycle with significant biological importance.
Uniqueness
This compound stands out due to its unique combination of the indolizine ring and methanol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
357627-48-6 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
indolizin-1-ylmethanol |
InChI |
InChI=1S/C9H9NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-6,11H,7H2 |
InChI Key |
XFZRAHGBMMNSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)CO |
Origin of Product |
United States |
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